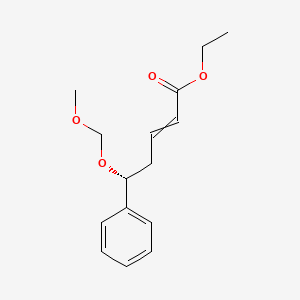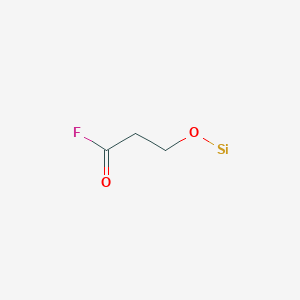
ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate typically involves the following steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group can be introduced by reacting the corresponding alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The esterification process involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ester.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Unsaturated Chain: The unsaturated pent-2-enoate chain can be formed through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonic ester in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification and condensation reactions, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxymethoxy group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the unsaturated pent-2-enoate chain to a saturated chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of saturated esters.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl (5R)-5-hydroxy-5-phenylpent-2-enoate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Ethyl (5R)-5-(methoxymethoxy)-5-phenylhexanoate: Similar structure but with a longer carbon chain.
Uniqueness
Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
923037-00-7 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-15(16)11-7-10-14(19-12-17-2)13-8-5-4-6-9-13/h4-9,11,14H,3,10,12H2,1-2H3/t14-/m1/s1 |
InChI Key |
GYTNAMPAWBTCKC-CQSZACIVSA-N |
Isomeric SMILES |
CCOC(=O)C=CC[C@H](C1=CC=CC=C1)OCOC |
Canonical SMILES |
CCOC(=O)C=CCC(C1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)

![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)
silane](/img/structure/B14188542.png)



![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
